molecular formula C14H12O B13829850 9H-fluoren-1-ylmethanol

9H-fluoren-1-ylmethanol

Cat. No.: B13829850
M. Wt: 196.24 g/mol
InChI Key: NVRRCUVMHFKHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-1-ylmethanol typically involves the reaction of fluorene with ethyl formate under the action of a catalyst. The process can be summarized in the following steps :

    Formation of 9-fluorenylformaldehyde: Fluorene reacts with ethyl formate in the presence of a catalyst, such as sodium ethoxide, to form 9-fluorenylformaldehyde.

    Reduction to this compound: The 9-fluorenylformaldehyde is then reduced using a reducing agent like sodium borohydride (NaBH₄) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving the purity of the final product, enhancing production efficiency, and ensuring safety during the reaction process .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-1-ylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 9-fluorenone.

    Reduction: It can be reduced to form fluorene.

    Substitution: It can undergo substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) is commonly used as a reducing agent.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

Scientific Research Applications

9H-fluoren-1-ylmethanol has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    9H-fluoren-9-ylmethanol: Similar in structure but with the hydroxymethyl group attached at a different position.

    Fluorene: The parent compound without the hydroxymethyl group.

    9-fluorenone: The oxidized form of 9H-fluoren-1-ylmethanol.

Uniqueness

This compound is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a fluorescent probe .

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

9H-fluoren-2-ylmethanol

InChI

InChI=1S/C14H12O/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,15H,8-9H2

InChI Key

NVRRCUVMHFKHCL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)CO

Origin of Product

United States

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